molecular formula C9H14N2 B3057774 1,3-Benzenediamine, N,N,N'-trimethyl- CAS No. 84995-19-7

1,3-Benzenediamine, N,N,N'-trimethyl-

Cat. No.: B3057774
CAS No.: 84995-19-7
M. Wt: 150.22 g/mol
InChI Key: OOIVVPYWLAIGDT-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, N,N,N’-trimethyl- is an aromatic amine with the molecular formula C9H14N2. It is also known as N,N,N’-trimethyl-1,3-benzenediamine. This compound is characterized by the presence of two amino groups attached to a benzene ring, with three methyl groups attached to the nitrogen atoms. It is used in various chemical processes and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenediamine, N,N,N’-trimethyl- can be synthesized through several methods. One common method involves the methylation of 1,3-benzenediamine using methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the methylation process. The reaction conditions may vary, but it is generally carried out at elevated temperatures to ensure complete methylation.

Industrial Production Methods

In industrial settings, the production of 1,3-benzenediamine, N,N,N’-trimethyl- often involves large-scale methylation processes. These processes are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, N,N,N’-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid. The reactions are typically carried out under acidic or basic conditions, depending on the desired product.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually conducted in anhydrous solvents to prevent side reactions.

    Substitution: Substitution reactions often involve halogenating agents or other electrophiles. The reactions are carried out under controlled conditions to ensure selective substitution.

Major Products Formed

The major products formed from these reactions include various substituted benzenediamines, quinones, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Benzenediamine, N,N,N’-trimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate the interactions of aromatic amines with biological molecules.

    Industry: The compound is used in the production of specialty chemicals, including corrosion inhibitors, antioxidants, and stabilizers.

Mechanism of Action

The mechanism of action of 1,3-benzenediamine, N,N,N’-trimethyl- involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also form coordination complexes with metal ions, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediamine, N,N,N’-trimethyl-: This compound has a similar structure but with the amino groups positioned at the 1 and 2 positions on the benzene ring.

    1,3-Benzenediamine, N,N,N’,N’-tetramethyl-: This compound has an additional methyl group on each nitrogen atom, resulting in a different chemical behavior.

Uniqueness

1,3-Benzenediamine, N,N,N’-trimethyl- is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of three methyl groups on the nitrogen atoms provides distinct steric and electronic properties, making it suitable for specific chemical reactions and applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

1-N,3-N,3-N-trimethylbenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-10-8-5-4-6-9(7-8)11(2)3/h4-7,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIVVPYWLAIGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514008
Record name N~1~,N~1~,N~3~-Trimethylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84995-19-7
Record name N~1~,N~1~,N~3~-Trimethylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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